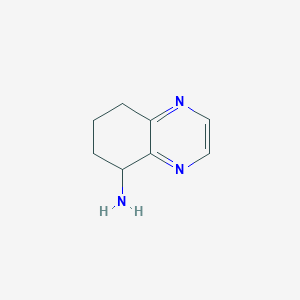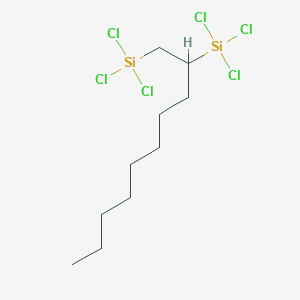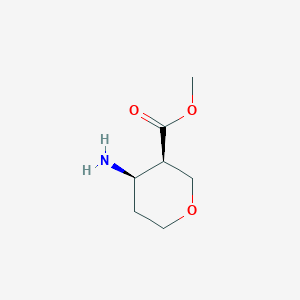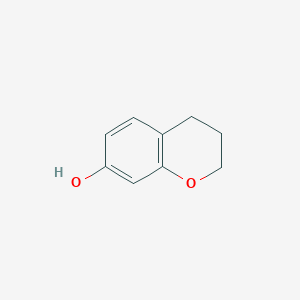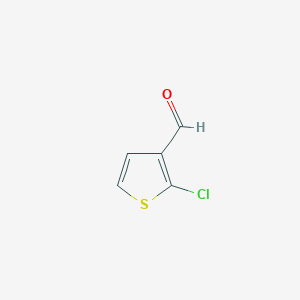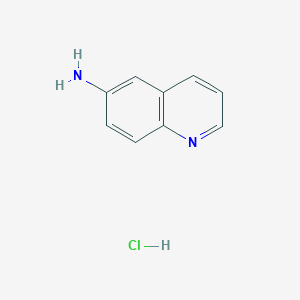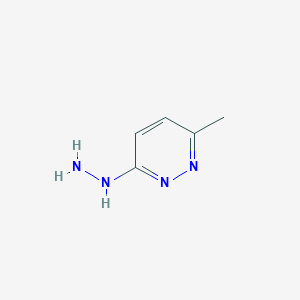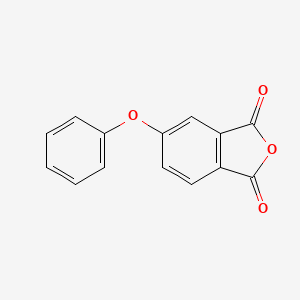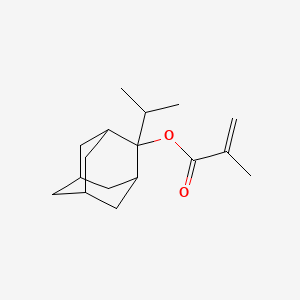
2-Isopropyladamantan-2-yl methacrylate
Overview
Description
2-Isopropyladamantan-2-yl methacrylate is a chemical compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is known for its unique structure, which includes an adamantane core substituted with an isopropyl group and a methacrylate ester. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-Isopropyladamantan-2-yl methacrylate typically involves the reaction of 2-isopropyl-2-adamantanol with methacrylic acid. The reaction is carried out in the presence of a solvent such as toluene . The process involves dissolving 2-isopropyl-2-adamantanol in toluene, followed by the addition of methacrylic acid. The reaction mixture is then stirred under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isopropyladamantan-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Oxidation and Reduction: The adamantane core can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include radical initiators for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isopropyladamantan-2-yl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing into its use in medical devices and implants, where its stability and resistance to degradation are advantageous.
Industry: It is used in the production of high-performance coatings, adhesives, and resins
Mechanism of Action
The mechanism of action of 2-Isopropyladamantan-2-yl methacrylate involves its ability to undergo polymerization and form stable polymers. The methacrylate group allows for free radical polymerization, leading to the formation of long polymer chains. The adamantane core provides rigidity and stability to the resulting polymers, making them suitable for various applications .
Comparison with Similar Compounds
2-Isopropyladamantan-2-yl methacrylate can be compared with other methacrylate derivatives such as:
Methyl methacrylate: A simpler methacrylate compound used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate derivative with similar polymerization properties but different physical characteristics.
Butyl methacrylate: Known for its use in the production of flexible and impact-resistant polymers.
The uniqueness of this compound lies in its adamantane core, which imparts superior thermal stability and mechanical strength to the polymers formed .
Properties
IUPAC Name |
(2-propan-2-yl-2-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)16(18)19-17(11(3)4)14-6-12-5-13(8-14)9-15(17)7-12/h11-15H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOPHHNBQIJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477496 | |
| Record name | 2-Isopropyladamantan-2-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297156-50-4 | |
| Record name | 2-Isopropyladamantan-2-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-2-methacryloyloxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


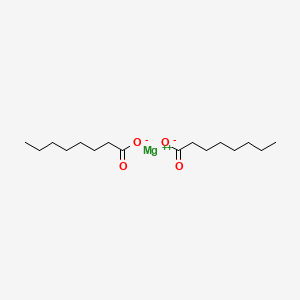
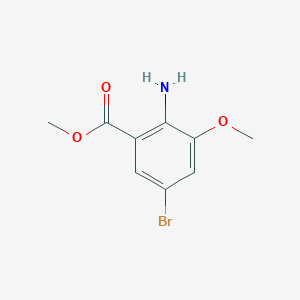

![1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1590194.png)
